molecular formula C17H18N2O3 B5889953 4-(2,5-dioxopyrrolidin-1-yl)-N,N-bis(prop-2-enyl)benzamide

4-(2,5-dioxopyrrolidin-1-yl)-N,N-bis(prop-2-enyl)benzamide

Cat. No.: B5889953
M. Wt: 298.34 g/mol
InChI Key: LYRVPCCNIXBYEL-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N,N-bis(prop-2-enyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group and two prop-2-enyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N,N-bis(prop-2-enyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the 2,5-dioxopyrrolidin-1-yl Group: This step involves the reaction of the benzamide core with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base to form the desired substitution.

    Addition of Prop-2-enyl Groups: The final step involves the alkylation of the amide nitrogen atoms with prop-2-enyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N,N-bis(prop-2-enyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core and the prop-2-enyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N,N-bis(prop-2-enyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N,N-bis(prop-2-enyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,5-dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate: A similar compound used in click chemistry reactions.

    (2,5-dioxopyrrolidin-1-yl) prop-2-ynoate: Another related compound with applications in organic synthesis.

Uniqueness

4-(2,5-dioxopyrrolidin-1-yl)-N,N-bis(prop-2-enyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N,N-bis(prop-2-enyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-11-18(12-4-2)17(22)13-5-7-14(8-6-13)19-15(20)9-10-16(19)21/h3-8H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRVPCCNIXBYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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